1,1,1-Tris(4-hydroxyphenyl)ethane

Übersicht

Beschreibung

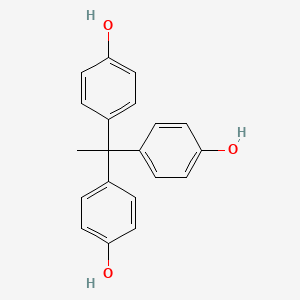

1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) is a trifunctional aromatic triol with the molecular formula C₂₀H₁₈O₃ and a molecular weight of 306.36 g/mol . It consists of an ethane core substituted with three 4-hydroxyphenyl groups, making it a versatile building block in polymer chemistry and coordination chemistry. THPE is synthesized via the acid-catalyzed condensation of 4-hydroxyacetophenone and phenol, often requiring purification steps to remove impurities like isomers and residual reactants .

THPE is widely utilized in the synthesis of hyperbranched polycarbonates (HBPCs), where its trifunctional structure enables controlled branching (degree of branching: 0.5–0.7) and terminal functional group customization . It also serves as a precursor for trisphosphinite ligands in trimetallic complexes and is incorporated into vitrimers as a safer alternative to toxic bisphenol-A .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,1,1-Tris(4-hydroxyphenyl)ethane can be synthesized through several methods. One common method involves the reaction of phenol with 2,4-pentanedione in the presence of sulfuric acid and a mercapto sulfonic acid such as 3-mercaptopropanesulfonic acid as a promoter. This reaction yields high product yields in relatively short times . Another method involves the reaction of phenol with p-hydroxyacetophenone in the presence of acetic acid as a catalyst. The reaction is carried out at 65-75°C with nitrogen introduction, followed by vacuum filtration to obtain the crude product .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of phenol and 2,4-pentanedione under acidic conditions. The reaction is promoted by mercapto compounds to enhance yield and reduce reaction time .

Analyse Chemischer Reaktionen

Types of Reactions: 1,1,1-Tris(4-hydroxyphenyl)ethane undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for etherification or esterification reactions.

Major Products:

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Ethers and esters

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Branching Agent in Polymer Chemistry

THPE is primarily utilized as a branching agent in the synthesis of polycarbonates and epoxy resins. Its trifunctional nature allows it to create cross-linked structures that enhance the mechanical properties and thermal stability of polymers.

| Polymer Type | Function of THPE | Benefits |

|---|---|---|

| Polycarbonates | Branching agent | Improved mechanical strength and impact resistance |

| Epoxy Resins | Cross-linking agent | Enhanced thermal stability and chemical resistance |

| Polyaryl Esters | Branching agent | Increased durability and performance |

Synthesis of Hyperbranched Polymers

Recent studies have demonstrated the successful synthesis of hyperbranched polycarbonates using THPE. The incorporation of this compound leads to materials with superior properties compared to linear counterparts. For instance, a study highlighted the polymerization of di-tert-butyl tricarbonate with THPE, resulting in a hyperbranched structure that exhibited improved thermal properties and processability .

Biological Applications

Drug Delivery Systems

THPE has been investigated for its potential in drug delivery systems due to its ability to form stable complexes with various pharmaceuticals. This property enhances the solubility and bioavailability of drugs, making THPE a promising candidate for developing advanced drug formulations.

Antioxidant Properties

The antioxidant capabilities of THPE are being explored for therapeutic applications. Research indicates that compounds with similar structures exhibit significant free radical scavenging activity, suggesting that THPE could be developed into new therapeutic agents for oxidative stress-related diseases.

Industrial Applications

Adhesives and Coatings

In the industrial sector, THPE is employed in the production of adhesives and coatings. Its role as a branching agent contributes to the formulation of products that require high durability and resistance to environmental factors.

Intermediate for Antioxidants

THPE serves as an intermediate in synthesizing various antioxidants used in plastics and rubber industries. Its incorporation into formulations helps improve the longevity and performance of materials exposed to oxidative degradation.

Case Studies

Case Study: Synthesis Methodology

A notable method for synthesizing THPE involves reacting phenol with 2,4-pentanedione under acidic conditions using mercapto compounds as promoters. This method has been optimized to achieve high yields while minimizing impurities .

Case Study: Performance Evaluation in Polymers

In a comparative study, polymers synthesized with THPE were evaluated against those made with traditional branching agents like Bisphenol A. The results showed that THPE-based polymers exhibited superior mechanical properties and thermal stability, highlighting its effectiveness as a branching agent .

Wirkmechanismus

The mechanism of action of 1,1,1-Tris(4-hydroxyphenyl)ethane involves its ability to form stable complexes with various molecules. The hydroxy groups can participate in hydrogen bonding and other interactions, making it a versatile compound in various applications. In polymer synthesis, it acts as a branching agent, enhancing the mechanical properties and thermal stability of the resulting polymers .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

Table 1: Key Structural and Physical Properties

Key Observations:

- Chlorine vs. Hydroxyl Groups : THPE lacks chlorine substituents present in HPTE and methoxychlor, reducing its environmental toxicity . The –OH groups in THPE enhance its solubility in polar solvents compared to methoxy- or chloro-substituted analogs .

- Branching Efficiency: THPE’s trifunctional structure enables higher branching in polymers compared to diols (e.g., bisphenol-A) or monofunctional phenols .

Functional Activity Comparisons

Estrogenic and Endocrine Effects:

- HPTE : A metabolite of methoxychlor, HPTE acts as a mixed estrogen receptor (ER) agonist/antagonist , showing higher affinity for ERα than ERβ, and exhibits antiandrogenic activity . Its potency is attributed to chlorine atoms and hydroxyl groups .

- THPE: No direct estrogenic activity is reported. Its applications focus on material science, leveraging its thermal stability and trifunctional reactivity .

- Methoxychlor : A proestrogen requiring metabolic activation to HPTE for estrogenic effects. The –OCH₃ groups in methoxychlor hinder receptor binding until demethylation occurs .

Vitrimers:

- THPE-based vitrimers exhibit reprocessability and thermal stability, outperforming bisphenol-A in safety and functionality .

Biologische Aktivität

1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) is a compound of significant interest due to its diverse biological activities and applications in various fields, particularly in polymer science and as a potential therapeutic agent. This article explores the biological activity of THPE, focusing on its mechanisms of action, effects on cellular pathways, and implications for health and industry.

Chemical Structure and Properties

THPE is a trifunctional phenolic compound with the chemical formula CHO. Its structure consists of three hydroxyphenyl groups attached to a central ethane core, which imparts unique chemical properties that contribute to its biological activity. The compound is known for its antioxidant properties and potential role as a coactivator in estrogen receptor signaling.

Antioxidant Activity

THPE exhibits strong antioxidant properties due to its phenolic structure, which allows it to scavenge free radicals effectively. This activity can protect cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Research indicates that THPE can reduce oxidative damage in cellular models, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

Estrogen Receptor Modulation

Studies have shown that THPE acts as a modulator of estrogen receptors (ERs), particularly ERβ. In vitro assays demonstrated that THPE binds to ERβ with higher affinity compared to ERα, functioning as a partial agonist. This selective activation may have implications for hormone-related therapies, particularly in conditions such as breast cancer where estrogen signaling plays a critical role .

| Compound | ERα Activity | ERβ Activity | Mechanism |

|---|---|---|---|

| THPE | Partial Agonist | Agonist | Binds selectively to ERβ |

| BPA | Agonist | Weak Agonist | Non-selective binding |

Neuroprotective Effects

Recent studies suggest that THPE may have neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. In animal models, THPE administration was associated with improved cognitive functions and reduced markers of neuroinflammation, indicating its potential use in treating neurodegenerative diseases .

Case Studies and Research Findings

- Cellular Studies : In a study using HeLa cells, THPE was shown to enhance the transcriptional activity mediated by ERβ. The compound's ability to activate this receptor suggests it could influence cell proliferation and differentiation in estrogen-sensitive tissues .

- Animal Models : In vivo studies demonstrated that THPE administration resulted in decreased oxidative stress markers and improved cognitive performance in aged rats. These findings support the hypothesis that THPE may exert protective effects on neuronal health through its antioxidant and anti-inflammatory actions .

- Polymer Applications : Beyond its biological activities, THPE is utilized as a branching agent in polycarbonate synthesis. Its incorporation into polymer matrices enhances mechanical properties while simultaneously providing thermal stability due to its antioxidant nature .

Safety and Toxicology

While THPE shows promising biological activities, safety assessments are crucial for its application in therapeutics. Current data indicate low toxicity profiles at therapeutic doses; however, further studies are needed to fully understand the long-term effects and safety margins for human use .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1,1-tris(4-hydroxyphenyl)ethane, and how do reaction conditions influence purity and yield?

- Methodological Answer : Synthesis typically involves acid-catalyzed condensation of phenol with trihaloethanes (e.g., 1,1,1-trichloroethane). Purity (>98% by GC) is achieved via recrystallization in methanol or acetonitrile, as solvent choice impacts crystal formation and impurity removal ( ). Reaction temperature (optimized at 80–100°C) and stoichiometric ratios (phenol:haloethane = 3:1) are critical for minimizing side products like linear oligomers.

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer :

- NMR Spectroscopy : H NMR (DMSO-d6) reveals three equivalent phenolic -OH protons (δ 9.2–9.5 ppm) and aromatic protons (δ 6.6–7.1 ppm). C NMR confirms the ethane backbone (δ 40–45 ppm) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30) resolve impurities like unreacted phenol .

- Melting Point : A sharp melting point at 248°C indicates high crystallinity .

Eigenschaften

IUPAC Name |

4-[1,1-bis(4-hydroxyphenyl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O3/c1-20(14-2-8-17(21)9-3-14,15-4-10-18(22)11-5-15)16-6-12-19(23)13-7-16/h2-13,21-23H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPSWMCDEYMRPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2037712 | |

| Record name | 4,4',4''-Ethane-1,1,1-triyltriphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White to tan odorless powder; [DuPont MSDS] | |

| Record name | Phenol, 4,4',4''-ethylidynetris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1-Tris(4-hydroxyphenyl)ethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21799 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

27955-94-8 | |

| Record name | Tris(4-hydroxyphenyl)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27955-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Tris(4-hydroxyphenyl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027955948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4',4''-ethylidynetris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4',4''-Ethane-1,1,1-triyltriphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4',4''-(ethan-1,1,1-triyl)triphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, 4,4',4''-ethylidynetris | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1-TRIS(4-HYDROXYPHENYL)ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25K43J16E2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.